Glutathione reduced monoethyl ester

Neuroscience Parkinson's disease Oxidative stress

Native GSH fails to cross cell membranes, causing experimental failure in intracellular thiol elevation studies. GSH-MEE (CAS 118421-50-4) is the validated membrane-permeable monoester prodrug solution. - **Intracellular delivery:** Rapidly enters cells via esterification; hydrolyzed by esterases to release free GSH. - **Mitochondrial targeting:** Elevates mitochondrial GSH 1.9-2.4x in brain ischemia models. - **Research applications:** Validated in neuronal cultures (1-10 mM, 24h) and dermatology (non-cytotoxic anti-melanogenic activity). - **Supply chain:** Standard research quantities available for immediate shipment.

Molecular Formula C24H42N6O12S2
Molecular Weight 670.8 g/mol
Cat. No. B12853527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione reduced monoethyl ester
Molecular FormulaC24H42N6O12S2
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N.CCOC(=O)C(CCC(=O)NC(CS)C(=O)NCC(=O)O)N
InChIInChI=1S/2C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20;1-2-21-12(20)7(13)3-4-9(16)15-8(6-22)11(19)14-5-10(17)18/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20);7-8,22H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t2*7-,8-/m00/s1
InChIKeyCJFYMDYABQKWRJ-PSFXMQAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSH-MEE: Cell-Permeable GSH Prodrug


Glutathione reduced monoethyl ester (GSH-MEE; CAS 118421-50-4) is a membrane-permeable monoester derivative of reduced glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine [1]. Unlike native GSH, which cannot effectively cross cellular membranes due to its hydrophilic and charged nature, GSH-MEE is designed as a prodrug that readily penetrates cells and undergoes rapid hydrolysis by intracellular esterases to release free GSH directly into the cytosol . This compound represents a critical pharmacological and research tool for experimental paradigms requiring the controlled elevation of intracellular GSH pools without reliance on the rate-limiting de novo synthesis pathway via γ-glutamylcysteine synthetase [2].

Prodrug Type Cell-permeable GSH monoethyl ester; releases GSH intracellularly via esterase hydrolysis.
Workflow Role Bypasses rate-limiting GSH synthesis for controlled cytosolic GSH elevation in cell and animal models.
Key Advantage Overcomes native GSH membrane impermeability; reports higher intracellular delivery in neuronal, hepatic, and cardiac models.

Why Unmodified GSH Cannot Substitute for GSH-MEE


Procurement of unmodified reduced glutathione (GSH) as a substitute for glutathione reduced monoethyl ester (GSH-MEE) is scientifically invalid for applications requiring intracellular thiol elevation. Native GSH is a tripeptide with a negatively charged carboxyl group and high hydrophilicity; it lacks a specific active transport mechanism on the plasma membrane and therefore cannot traverse cellular membranes to reach the cytosol at physiologically or pharmacologically meaningful rates [1]. Consequently, exogenous GSH added to culture medium or administered systemically does not elevate intracellular GSH concentrations—a limitation explicitly documented across multiple cell types and in vivo models [2]. GSH-MEE overcomes this fundamental barrier via esterification of the glycine carboxyl group, which masks the negative charge, confers membrane permeability, and enables intracellular delivery followed by esterase-mediated hydrolysis to release active GSH [3]. Selecting unmodified GSH for protocols requiring intracellular GSH augmentation would yield false-negative results, experimental failure, and wasted research resources.

GSH-MEE (target)
Membrane-permeable prodrug; esterase-activated intracellular GSH release.
Unmodified GSH
Cannot cross plasma membrane; fails to elevate intracellular GSH. Substitution leads to false-negative results.
Non-cytotoxic profile in melanocyte and neuronal viability assays.
Other GSH esters (diethyl, isopropyl)
May exhibit significant cytotoxicity in sensitive cell models; viability endpoints require careful ester selection.

Quantitative Evidence of GSH-MEE Differentiation


Intracellular GSH Elevation in Neuronal Cultures

In rat mesencephalic neuronal cultures, glutathione monoethyl ester (GEE/GSH-MEE) produced a dose-dependent elevation of intracellular GSH levels across a concentration range of 1–10 mM following 24-hour exposure, whereas native GSH at identical concentrations failed to produce any detectable increase in intracellular GSH [1]. This represents a qualitative functional difference rather than merely a quantitative potency difference: GSH is completely ineffective for intracellular delivery in this model system.

Intracellular GSH Delivery
Head-to-head
GSH-MEE: dose-dependent elevation at 1–10 mM (24 h) GSH: no detectable increase
Validates functional non-substitutability for intracellular protocols.
Rat mesencephalic neuronal culture
Neuroscience Parkinson's disease Oxidative stress

Slow-Release GSH Prodrug Pharmacokinetics

In a direct pharmacokinetic comparison in rats, intravenous administration of 5 mmol/kg GSH-MEE resulted in a plasma GSH concentration increase from 0.009 ± 0.002 mM to 2.5 ± 0.3 mM within 15 minutes, demonstrating rapid esterase-mediated conversion in circulation [1]. Critically, while the area under the plasma concentration-time curve (AUC) of GSH was identical after administration of either GSH-MEE or native GSH, the mean residence time (MRT) of GSH in plasma was significantly prolonged after GSH-MEE administration [1]. At 2 hours post-intraduodenal administration of 5 mmol/kg, hepatic and plasma GSH and cysteine concentrations were significantly higher following GSH-MEE compared to native GSH [2].

Plasma GSH MRT
Head-to-head
Prolonged mean residence time vs native GSH; identical total AUC
Supports sustained GSH exposure in vivo without repeated dosing.
Rat i.v. 5 mmol/kg; plasma GSH 2.5 mM at 15 min
Pharmacokinetics Prodrug delivery In vivo studies

Melanocyte Safety vs. Other GSH Esters

In a comparative cytotoxicity assessment using Melan-A cells, both GSH and GSH-MEE demonstrated no significant effect on cellular viability at tested concentrations, whereas the diethyl ester (GSH-DEE) and monoisopropyl ester (GSH-MIPE) derivatives exhibited statistically significant cytotoxicity [1]. Notably, GSH-MEE was the only derivative among GSH-MEE, GSH-DEE, and GSH-MIPE that both lacked cytotoxicity and significantly reduced melanin production and intracellular tyrosinase activity, whereas native GSH had no anti-melanogenic effect whatsoever [1].

Cytotoxicity in Melan-A Cells
Head-to-head
GSH-MEE: non-cytotoxic GSH-DEE & GSH-MIPE: significant cytotoxicity
Supports selection for viability-sensitive melanocyte assays.
Melan-A cell line; p
Mitochondrial GSH Content
Class-level
190% of control (non-ischemic) 240% of control (ischemic) at 2 h
Indicates selective mitochondrial GSH pool elevation.
Rat MCAO model; striatal injection
APAP-Induced GSH Depletion
Head-to-head
GSH-MEE: complete prevention NAC: partial restoration only
Supports hepatoprotection mechanism research context.
Mouse model of APAP injury
Cardiac Ischemia-Reperfusion
Supporting evidence
Decreased GSH depletion; improved GSH/GSSG; partial ATP preservation
Supports cardiac ischemia-reperfusion model studies.
Pig model, intracoronary infusion
Dermatology Melanogenesis Cytotoxicity

Mitochondrial GSH Modulation in Cerebral Ischemia

In a rat focal cerebral ischemia model (middle cerebral artery occlusion), bilateral intracerebral injection of glutathione ethyl ester immediately prior to ischemia induction resulted in a substantial increase in mitochondrial GSH content in the striatum of both non-ischemic and ischemic hemispheres [1]. Quantitatively, mitochondrial GSH levels reached 190% of saline-treated control values in the non-ischemic hemisphere and 240% of controls in the ischemic hemisphere at 2 hours post-occlusion [1]. Total tissue GSH was not affected by ester treatment at this time point, indicating selective enhancement of the mitochondrial GSH pool [1].

Mitochondrial GSH Content
Class-level
190% of control (non-ischemic) 240% of control (ischemic) at 2 h
Indicates selective mitochondrial GSH pool elevation.
Rat MCAO model; striatal injection
Mitochondrial biology Cerebral ischemia Neuroprotection

Hepatic GSH Protection vs. NAC

In a mouse model of acetaminophen (APAP)-induced liver injury, multiple thiol compounds were evaluated for their capacity to prevent APAP-induced hepatic GSH depletion [1]. Glutathione monoethyl ester (GSH-MEE) was the only compound among those tested that completely prevented APAP-induced early hepatic GSH depletion [1]. In contrast, N-acetylcysteine (NAC)—the clinical standard-of-care antidote for APAP overdose—provided only partial restoration of hepatic GSH levels, while cysteine also produced significant but incomplete restoration [1].

APAP-Induced GSH Depletion
Head-to-head
GSH-MEE: complete prevention NAC: partial restoration only
Supports hepatoprotection mechanism research context.
Mouse model of APAP injury
Hepatology Acetaminophen toxicity Thiol compounds

Myocardial GSH & ATP in Ischemia-Reperfusion

In an anesthetized pig model subjected to 90 minutes of coronary occlusion followed by 30 minutes of reperfusion, intracoronary infusion of glutathione monoethyl ester (1 mg/mL at 0.5 mL/min) decreased the ischemia-induced depletion of tissue GSH and improved the GSH/GSSG ratio, particularly in non-ischemic tissue [1]. Additionally, GSH-MEE treatment decreased mitochondrial dysfunction at the level of pyruvate utilization and partially prevented the fall in ATP in reperfused tissue [1].

Cardiac Ischemia-Reperfusion
Supporting evidence
Decreased GSH depletion; improved GSH/GSSG; partial ATP preservation
Supports cardiac ischemia-reperfusion model studies.
Pig model, intracoronary infusion
Cardiology Ischemia-reperfusion injury Mitochondrial function

GSH-MEE Validated Research Applications


In Vitro Neuroprotection & Oxidative Stress

GSH-MEE is the appropriate selection for neuronal culture models where intracellular GSH must be experimentally elevated, as native GSH is completely ineffective for this purpose [1]. At concentrations of 1–10 mM over 24-hour exposure, GSH-MEE produces dose-dependent increases in intracellular GSH and protects neurons against oxidative stress induced by H₂O₂ and metabolic stress induced by mitochondrial complex inhibitors MPP⁺ and malonate [1].

Sustained Systemic GSH Exposure in Vivo

For in vivo experimental protocols requiring prolonged GSH bioavailability, GSH-MEE functions as a slow-release prodrug form of GSH with significantly extended plasma mean residence time compared to native GSH, while delivering equivalent total GSH exposure (identical AUC) [2]. This pharmacokinetic profile is particularly relevant for studies where sustained thiol delivery is required without repeated dosing.

Mitochondrial Redox & Ischemia-Reperfusion Research

GSH ethyl ester selectively and substantially elevates mitochondrial GSH pools without altering total tissue GSH levels, achieving 1.9-fold to 2.4-fold increases over control values in brain tissue following focal ischemia [3]. This property makes it an essential tool for researchers investigating mitochondrial-specific redox mechanisms in ischemia, neurodegeneration, and other conditions characterized by compartment-specific GSH depletion.

Melanogenesis & Dermatological Thiol Modulation

Among GSH ester derivatives evaluated for anti-melanogenic activity, GSH-MEE is the only compound that combines functional efficacy (significant reduction in melanin production and intracellular tyrosinase activity) with a non-cytotoxic safety profile, whereas GSH-DEE and GSH-MIPE exhibit cytotoxicity and native GSH shows no activity [4]. This unique profile supports its use in dermatological research applications where cell viability must be preserved.

Application
Selection Property
Validation Focus
Neuronal oxidative stress model studies
Cell-permeable GSH prodrug delivery
Intracellular GSH elevation verification against unmodified GSH control
In vivo sustained GSH exposure studies
Slow-release prodrug pharmacokinetics
Plasma GSH mean residence time and extended bioavailability profiling
Mitochondrial redox and ischemia-reperfusion studies
Mitochondrial GSH pool selectivity
Mitochondrial vs. total tissue GSH content assessment
Melanogenesis and skin model studies
Non-cytotoxic GSH ester profile in melanocyte models
Cell viability and melanin production endpoints compared to other GSH esters
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